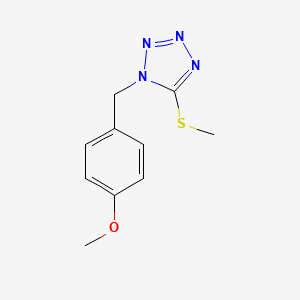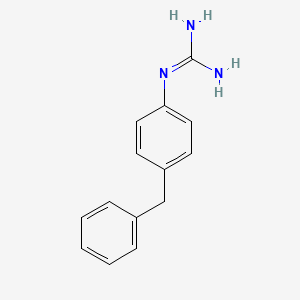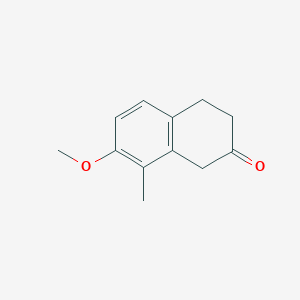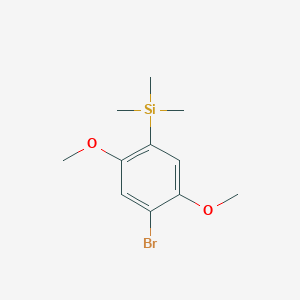
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-methoxybenzyl group and a methylthio group
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 4-methoxybenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then reacted with methylthio isocyanate under controlled conditions to yield the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s interaction with DNA and proteins can also play a role in its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-1H-tetrazole: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxybenzyl)-5-(methylthio)-1H-imidazole:
1-(4-Methoxybenzyl)-5-(methylthio)-1H-pyrazole: Features a pyrazole ring, which may result in different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H12N4OS |
|---|---|
Molekulargewicht |
236.30 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C10H12N4OS/c1-15-9-5-3-8(4-6-9)7-14-10(16-2)11-12-13-14/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
CEQDWCNWDIOQSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=NN=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)

![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)

![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)



![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)

![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)


